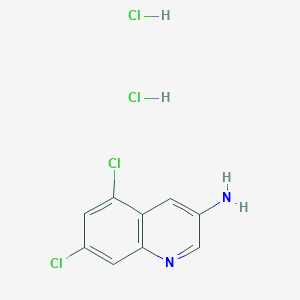

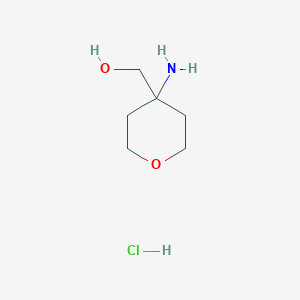

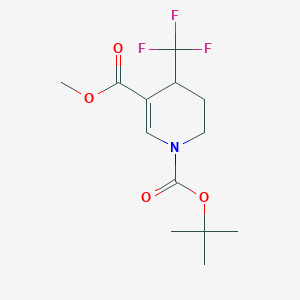

![molecular formula C10H10BrFN2S B1377771 3-allyl-6-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide CAS No. 1351643-51-0](/img/structure/B1377771.png)

3-allyl-6-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound is determined by its molecular formula. For example, the molecular formula of (Z)-N-(3-Allyl-6-Fluorobenzo[d]thiazol-2(3H)-ylidene)butyramide is C14H15FN2OS.Chemical Reactions Analysis

In a study, new thiazol-2-(3H)-ones were tested as human neutrophil elastase (HNE) inhibitors, but no activity was found at the highest concentration used (40 µM) .Scientific Research Applications

-

Pharmacological Evaluation of Benzothiazole Derivatives

- Field : Medicinal Chemistry

- Application : Benzothiazole derivatives were synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .

- Methods : The compounds were synthesized in satisfactory yield and evaluated using known experimental models . Some of the synthesized compounds showed significant anti-inflammatory and analgesic activities .

- Results : The ulcerogenic and irritative action on the gastrointestinal mucosa of these compounds, in comparison with standard, are low .

-

Anticancer and Antiinflammatory Agents

- Field : Medicinal and Pharmaceutical Chemistry

- Application : Novel benzothiazole derivatives were synthesized as potential anticancer and antiinflammatory agents .

- . The effects of the compounds on the proliferation of human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299) were evaluated by MTT method .

- Results : Twenty-five novel benzothiazole compounds were designed and synthesized, with their structures confirmed through spectrogram verification . The active compound 6-chloro- N - (4-nitrobenzyl) benzo [d] thiazol-2-amine (compound B7) was screened through a series of bioactivity assessments, which significantly inhibited the proliferation of A431, A549 and H1299 cancer cells, decreased the activity of IL-6 and TNF-α, and hindered cell migration .

-

Antimicrobial and Antimalarial Agents

- Field : Medicinal Chemistry

- Application : Benzothiazole derivatives have shown potential biological activity against microbial and malarial infections .

- Methods : 2-aminobenzothiazole is used as a reactant and reaction intermediate. The endocyclic N-functions and the N-atom are ideally located to enable reactions with bis-electrophilic reagents to synthesize a different variety of heterocyclic compounds .

- Results : The synthesized benzothiazole derivatives have shown significant antimicrobial and antimalarial activities .

-

Antidiabetic Agents

- Field : Medicinal Chemistry

- Application : Benzothiazole derivatives have been studied for their antidiabetic properties .

- Methods : The antidiabetic activity of these compounds is usually evaluated using in vivo or in vitro models .

- Results : Some benzothiazole derivatives have shown promising results in controlling blood glucose levels .

-

Anticonvulsant Agents

- Field : Neuropharmacology

- Application : Benzothiazole derivatives have been studied for their potential anticonvulsant effects .

- Methods : The anticonvulsant activity of these compounds is usually evaluated using animal seizure models .

- Results : Some benzothiazole derivatives have shown significant anticonvulsant activities .

-

Anti-Inflammatory Agents

- Field : Pharmacology

- Application : Benzothiazole derivatives have been studied for their potential anti-inflammatory effects .

- Methods : The anti-inflammatory activity of these compounds is usually evaluated using in vitro or in vivo models .

- Results : Some benzothiazole derivatives have shown significant anti-inflammatory activities .

-

Antibacterial Agents

- Field : Medicinal Chemistry

- Application : Benzothiazole derivatives have shown potential biological activity against bacterial infections . They displayed antibacterial activity by inhibiting various enzymes .

- Methods : The antibacterial activity of these compounds is usually evaluated using in vitro models .

- Results : Some benzothiazole derivatives have shown significant antibacterial activities .

-

Antifungal Agents

- Field : Medicinal Chemistry

- Application : Benzothiazole derivatives have been synthesized and evaluated for their antifungal activities .

- Methods : The antifungal activity of these compounds is usually evaluated using in vitro models .

- Results : Some benzothiazole derivatives have shown significant antifungal activities .

-

Antioxidant Agents

- Field : Medicinal Chemistry

- Application : Benzothiazole derivatives have been studied for their potential antioxidant effects .

- Methods : The antioxidant activity of these compounds is usually evaluated using in vitro models .

- Results : Some benzothiazole derivatives have shown significant antioxidant activities .

-

Antiviral Agents

-

Antitubercular Agents

- Field : Medicinal Chemistry

- Application : Benzothiazole derivatives have been studied for their potential antitubercular effects .

- Methods : The antitubercular activity of these compounds is usually evaluated using in vitro models .

- Results : Some benzothiazole derivatives have shown significant antitubercular activities .

-

Enzyme Inhibitors

- Field : Biochemistry

- Application : Benzothiazole derivatives have been studied for their potential as enzyme inhibitors .

- Methods : The inhibitory activity of these compounds is usually evaluated using in vitro models .

- Results : Some benzothiazole derivatives have shown significant inhibitory activities against various enzymes .

properties

IUPAC Name |

6-fluoro-3-prop-2-enyl-1,3-benzothiazol-2-imine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2S.BrH/c1-2-5-13-8-4-3-7(11)6-9(8)14-10(13)12;/h2-4,6,12H,1,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWZAPJAPVFWGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C=C(C=C2)F)SC1=N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-allyl-6-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

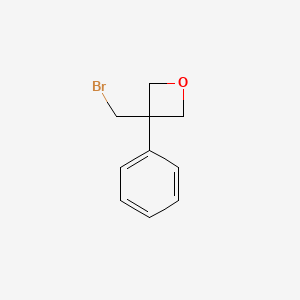

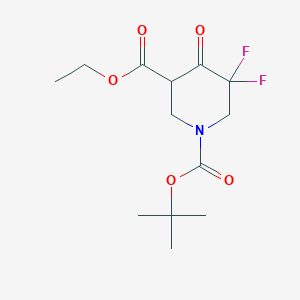

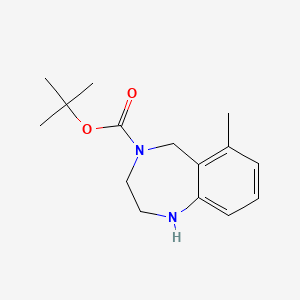

![9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B1377702.png)

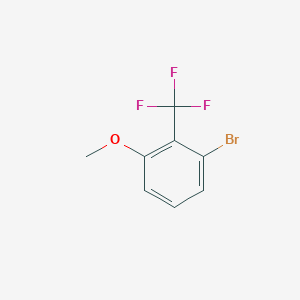

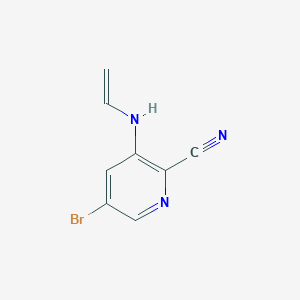

![3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B1377706.png)